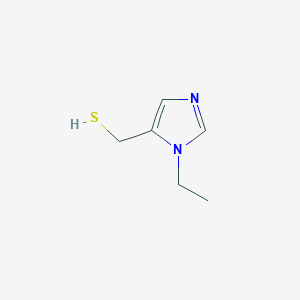
(1-ethyl-1H-imidazol-5-yl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-ethyl-1H-imidazol-5-yl)methanethiol is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group at the first position and a methanethiol group at the fifth position of the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-imidazol-5-yl)methanethiol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of disubstituted imidazoles under mild reaction conditions, accommodating a variety of functional groups .
Another method involves the reaction of 1-ethylimidazole with formaldehyde and hydrogen sulfide. This reaction typically requires a basic catalyst such as sodium hydroxide or potassium hydroxide to facilitate the formation of the methanethiol group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of catalyst and reaction conditions may vary to optimize yield and purity. Continuous flow reactors and automated synthesis systems are commonly employed to ensure consistent production quality and efficiency.
化学反応の分析
Types of Reactions
(1-ethyl-1H-imidazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The ethyl group or the thiol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
(1-ethyl-1H-imidazol-5-yl)methanethiol has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1-ethyl-1H-imidazol-5-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can interact with metal ions and other biomolecules, affecting various biochemical processes .
類似化合物との比較
Similar Compounds
1-methyl-1H-imidazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-(1H-imidazol-1-yl)ethanol: Contains an ethanol group instead of a methanethiol group.
1-ethyl-1H-imidazole: Lacks the methanethiol group, making it less reactive in certain chemical reactions.
Uniqueness
(1-ethyl-1H-imidazol-5-yl)methanethiol is unique due to the presence of both an ethyl group and a methanethiol group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
特性
分子式 |
C6H10N2S |
|---|---|
分子量 |
142.22 g/mol |
IUPAC名 |
(3-ethylimidazol-4-yl)methanethiol |
InChI |
InChI=1S/C6H10N2S/c1-2-8-5-7-3-6(8)4-9/h3,5,9H,2,4H2,1H3 |
InChIキー |
XYUYPIXBGPWROD-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC=C1CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(Pentan-3-yl)amino]phenyl}methanol](/img/structure/B13309515.png)
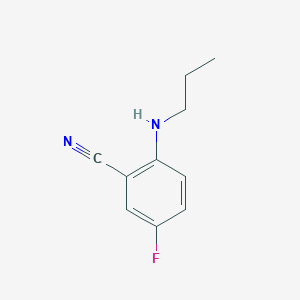

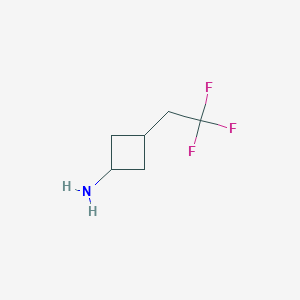
![4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol](/img/structure/B13309535.png)
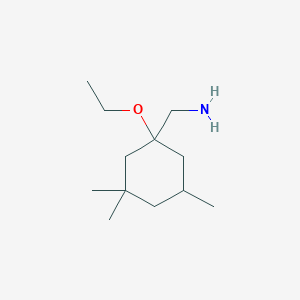
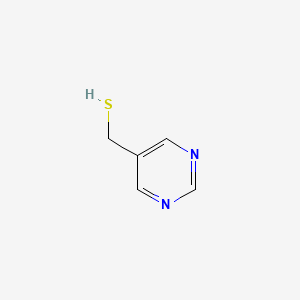
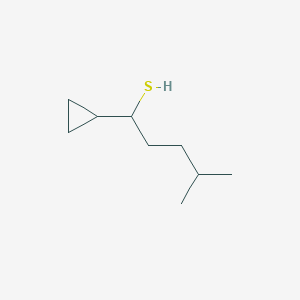
![3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13309555.png)
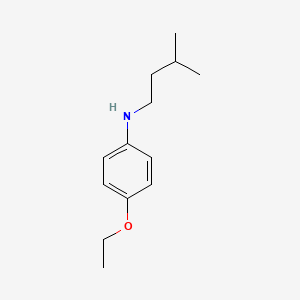
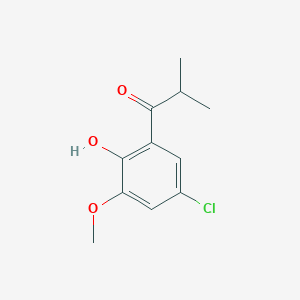
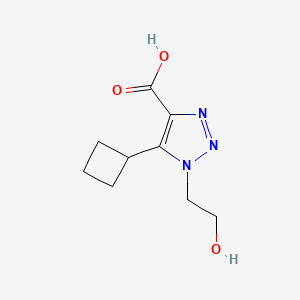
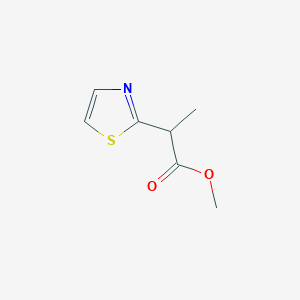
![2-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B13309593.png)
